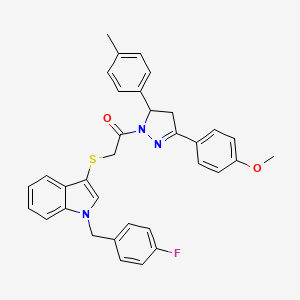

2-((1-(4-fluorobenzyl)-1H-indol-3-yl)thio)-1-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Description

This compound is a hybrid heterocyclic molecule featuring a pyrazoline core linked to an indole moiety via a thioether bridge. The pyrazoline ring is substituted with 4-methoxyphenyl and p-tolyl groups, while the indole component is modified with a 4-fluorobenzyl group. The presence of electron-withdrawing (fluorine) and electron-donating (methoxy, methyl) groups may enhance metabolic stability and target binding .

Properties

IUPAC Name |

2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanyl-1-[5-(4-methoxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H30FN3O2S/c1-23-7-11-26(12-8-23)32-19-30(25-13-17-28(40-2)18-14-25)36-38(32)34(39)22-41-33-21-37(31-6-4-3-5-29(31)33)20-24-9-15-27(35)16-10-24/h3-18,21,32H,19-20,22H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAEGCYIRFRWWMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)F)C6=CC=C(C=C6)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H30FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

563.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1-(4-fluorobenzyl)-1H-indol-3-yl)thio)-1-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a complex organic molecule with potential pharmacological applications. Its unique structure combines an indole moiety, a thioether linkage, and a pyrazole ring, which may contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 440.54 g/mol. The structure features multiple functional groups that are known to interact with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C26H24FN2O2S |

| Molecular Weight | 440.54 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not available |

Research indicates that compounds similar to 2-((1-(4-fluorobenzyl)-1H-indol-3-yl)thio)-... exhibit significant biological activities, particularly in modulating neurotransmitter systems. The presence of the indole and thioether functionalities may enhance interactions with biological targets, potentially leading to improved pharmacological profiles.

- Neurotransmitter Modulation : Indole derivatives have been shown to act as antagonists at nicotinic acetylcholine receptors, suggesting potential applications in treating neurological disorders .

- Anticancer Properties : Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. For instance, epidithiodiketopiperazine derivatives exhibit anticancer activity through mechanisms involving oxidative stress and apoptosis induction .

- Antimicrobial Activity : Some related compounds have shown antimicrobial properties against bacteria and fungi, indicating a broad spectrum of potential therapeutic applications .

Case Studies

Several studies have investigated the biological activity of structurally related compounds:

- Study on Indole Derivatives : A study published in Journal of Medicinal Chemistry explored the activity of various indole-based compounds against different cancer cell lines. The findings suggested that modifications in the indole structure can significantly affect cytotoxicity .

- Neuroprotective Effects : Research focusing on donepezil-like derivatives indicated that certain modifications could enhance cholinesterase inhibition and neuroprotective effects, making them promising candidates for Alzheimer's treatment .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with similar structural frameworks exhibit anticancer properties. The indole and pyrazole moieties are known to interact with various cellular pathways involved in cancer proliferation and apoptosis. For instance, studies have shown that pyrazole derivatives can inhibit tumor growth by modulating kinase activity or inducing cell cycle arrest.

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects can be attributed to the presence of the thioether linkage, which has been associated with inhibition of pro-inflammatory mediators. Compounds with similar structures have been studied for their ability to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory processes.

Neuroprotective Properties

Given the structural similarities to other neuroprotective agents, this compound may also exhibit potential in treating neurodegenerative diseases. Indole derivatives are known for their ability to cross the blood-brain barrier and exhibit neuroprotective effects through antioxidant mechanisms and modulation of neurotransmitter systems.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that may include:

- Formation of the indole moiety via Fischer indole synthesis.

- Introduction of the fluorobenzyl group through electrophilic substitution.

- Coupling reactions to form the thioether linkage.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

In Vitro Studies

In vitro studies have demonstrated that similar compounds can inhibit cancer cell lines effectively. For example, compounds with indole and pyrazole units have shown IC50 values in low micromolar ranges against various cancer types, suggesting significant therapeutic potential.

In Vivo Efficacy

Animal model studies are crucial for evaluating the pharmacokinetics and pharmacodynamics of this compound. Preliminary results from similar compounds indicate promising outcomes in reducing tumor sizes and improving survival rates in treated groups compared to controls.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogues

Structural Analogues

The compound’s structural uniqueness lies in its indole-thio-pyrazoline-ethanone framework. Key analogues include:

Key Structural Differences :

Physicochemical Comparison :

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for preparing this compound, and how can reaction conditions be optimized?

- The compound's synthesis likely involves multi-step reactions, including:

- Thioether formation : Reacting a 1-(4-fluorobenzyl)-1H-indole-3-thiol derivative with a halogenated ethanone intermediate under basic conditions .

- Pyrazoline ring closure : Using hydrazine hydrate or substituted hydrazines with α,β-unsaturated ketones (e.g., chalcone derivatives) under reflux in acetic acid or PEG-400 media. Catalysts like Bleaching Earth Clay (pH 12.5) may enhance yield .

- Characterization : IR and NMR spectroscopy are critical for confirming functional groups (e.g., thioether C–S stretch at ~600–700 cm⁻¹ in IR) and proton environments (e.g., dihydropyrazole NH signals at δ 3.0–4.5 ppm in ^1H NMR) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure?

- IR spectroscopy : Identifies thioether (C–S), carbonyl (C=O at ~1700 cm⁻¹), and aromatic C–H stretches .

- ^1H NMR : Key signals include:

- Dihydropyrazole protons (ABX system, δ 3.0–4.5 ppm) .

- Methoxy groups (singlet, δ ~3.8 ppm) and fluorobenzyl aromatic protons (doublets, δ ~7.0–7.5 ppm) .

Q. How can researchers design initial bioactivity assays for this compound?

- Prioritize in vitro assays targeting pyrazoline-associated activities (e.g., antimicrobial, anti-inflammatory):

- Antibacterial : Agar diffusion assays against Gram-positive/negative strains (e.g., S. aureus, E. coli), with MIC determination .

- Antioxidant : DPPH radical scavenging assays to evaluate electron-donating capacity .

Advanced Research Questions

Q. What strategies can resolve contradictions in spectroscopic data during structural elucidation?

- Case example : Discrepancies in NMR signals may arise from dynamic rotational barriers in the thioether or dihydropyrazole moieties. Solutions include:

- Variable-temperature NMR to probe conformational exchange .

- DFT calculations to predict chemical shifts and compare with experimental data .

Q. How can synthetic yields be improved for large-scale preparation?

- Catalytic optimization : Replace traditional bases with heterogeneous catalysts (e.g., Bleaching Earth Clay) in PEG-400 to reduce side reactions and improve atom economy .

- Solvent effects : Polar aprotic solvents (e.g., dioxane) enhance hydrazine reactivity during pyrazoline formation, while ethanol/water mixtures improve recrystallization purity .

- Real-time monitoring : Use TLC or in-situ IR to track reaction progress and minimize over-reaction .

Q. What computational methods are suitable for predicting electronic properties and reactivity?

- DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the indole-thioether moiety may act as an electron donor .

- Molecular docking : Screen against targets like cyclooxygenase (COX) or fungal lanosterol demethylase, leveraging the compound’s aryl and heterocyclic motifs .

Q. How can degradation products be identified during stability studies?

- Forced degradation : Expose the compound to heat, light, or hydrolytic conditions (acid/base), then analyze via:

- LC-MS/MS : Detect fragments (e.g., cleavage of the thioether bond or pyrazole ring opening) .

- TGA-DSC : Assess thermal decomposition pathways .

Methodological Considerations

- Synthetic reproducibility : Ensure strict stoichiometric control (1:1 molar ratios of intermediates) and standardized drying protocols for hygroscopic reagents .

- Crystallography challenges : Address disorder in flexible groups (e.g., p-tolyl) by collecting data at low temperatures (100 K) .

- Bioassay design : Include positive controls (e.g., ciprofloxacin for antibacterial assays) and validate results across multiple replicates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.